5-chloro-1-methyl-1H-indole-2-carbohydrazide
Description
5-Chloro-1-methyl-1H-indole-2-carbohydrazide is a heterocyclic compound featuring an indole scaffold substituted with a chlorine atom at the 5-position, a methyl group at the 1-position, and a carbohydrazide moiety at the 2-position. This structure confers unique physicochemical and biological properties, making it a candidate for pharmaceutical and materials science research.
Properties
IUPAC Name |
5-chloro-1-methylindole-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c1-14-8-3-2-7(11)4-6(8)5-9(14)10(15)13-12/h2-5H,12H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBFSPIYQUKAMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C=C1C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-methyl-1H-indole-2-carbohydrazide typically involves the reaction of 5-chloro-1-methyl-1H-indole-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Cyclization Reactions
5-Chloro-1-methyl-1H-indole-2-carbohydrazide serves as a versatile precursor for heterocyclic ring formation. Key cyclization pathways include:
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Triazinoindolone Formation : Reaction with methyl orthoformate in DMF under reflux yields 6,8-dichloro triazino[4,5-a]indol-1(2H)-one derivatives. This cyclization proceeds via dehydration and intramolecular nucleophilic attack (Fig. 1A) .
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Pyridazinoindole Synthesis : Treatment with hydrazine hydrate or aryl hydrazines leads to cyclized pyridazino[4,5-b]indol-4(5H)-ones. Notably, microwave-assisted methods reduce reaction times by 80% compared to conventional heating .
| Reaction Type | Reagents/Conditions | Product Structure | Yield (%) |
|---|---|---|---|
| Triazinoindolone formation | Methyl orthoformate, DMF, reflux | Triazino[4,5-a]indol-1(2H)-one | 72–85 |
| Pyridazinoindole synthesis | Hydrazine hydrate, ethanol, Δ | Pyridazino[4,5-b]indol-4(5H)-one | 60–78 |
Fig. 1A : Cyclization mechanism for triazinoindolone formation .
Condensation with Carbonyl Compounds
The carbohydrazide group undergoes nucleophilic addition with carbonyl-containing reagents:
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Isatin Derivatives : Reflux with isatin analogs (e.g., 5-nitroisatin) in ethanol/acetic acid produces Schiff bases, which cyclize to form indole-isatin conjugates. These compounds exhibit antiproliferative activity (GI₅₀ = 29–78 nM) .
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Ketones/Aldehydes : Condensation with aromatic aldehydes (e.g., 4-chlorobenzaldehyde) generates hydrazones, which are precursors for thiazolidinone derivatives upon reaction with thioglycolic acid .
| Substrate | Reagents/Conditions | Product | Biological Activity |
|---|---|---|---|
| 5-Nitroisatin | Ethanol, glacial acetic acid, Δ | Indole-isatin conjugate | Antiproliferative (GI₅₀ = 29 nM) |
| 4-Chlorobenzaldehyde | Thioglycolic acid, DMF, MW | Indolylthiazolidinone | Antimicrobial (MIC = 8 µg/mL) |
Microwave (MW) assistance enhances reaction efficiency, reducing time from 8–12 hours to 15–30 minutes .
Formylation and Halogenation
Electrophilic substitution reactions occur at the indole ring’s reactive positions:
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Vilsmeier-Haack Formylation : Treatment with POCl₃/DMF introduces a formyl group at the 3-position, yielding ethyl 3-formyl-5-chloro-1H-indole-2-carboxylate derivatives. This reaction is regioselective (>90% purity) .
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Chlorination : Exposure to SOCl₂ or PCl₅ facilitates halogenation at the 5-position, though steric hindrance from the methyl group limits further substitution .
Mannich Reactions
The indole nitrogen participates in Mannich reactions to introduce aminoalkyl side chains:
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Formaldehyde/Morpholine : Reacts under mild conditions (EtOH, 50°C) to form 3-(morpholinomethyl)-5-chloro-1H-indole-2-carbohydrazide. These modifications enhance solubility and CNS activity .
| Amine Component | Conditions | Product | Application |
|---|---|---|---|
| Morpholine | EtOH, 50°C, 4 h | 3-(Morpholinomethyl) derivative | Tranquilizing agents |
| N-Ethylpiperazine | DMF, microwave, 15 min | Piperazinylmethyl analog | Anticonvulsant candidates |
Nucleophilic Substitution
The 5-chloro substituent undergoes selective displacement under controlled conditions:
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Aminolysis : Reaction with primary amines (e.g., benzylamine) in DMF at 120°C replaces chlorine with amine groups, yielding 5-amino derivatives .
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Thiol Exchange : Treatment with thiophenol/K₂CO₃ produces 5-phenylthio analogs, though yields are moderate (45–55%) due to steric constraints .
Oxidation and Reduction
Scientific Research Applications
Antimicrobial Activity
The compound has demonstrated notable antimicrobial properties against a range of pathogens, including Gram-positive and Gram-negative bacteria as well as fungi.
Key Findings:
- In a study assessing antimicrobial efficacy, derivatives of 5-chloro-1-methyl-1H-indole-2-carbohydrazide exhibited minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), indicating strong antibacterial activity .
- The compound showed effective inhibition against Escherichia coli and Pseudomonas aeruginosa, with diameter of inhibition zone (DIZ) values reaching up to 22 mm for certain derivatives .
Table 1: Antimicrobial Efficacy of this compound Derivatives
| Pathogen | DIZ (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 21 | 0.25 |
| Bacillus subtilis | 22 | - |
| Escherichia coli | 19 | - |
| Pseudomonas aeruginosa | 18 | - |
| Candida albicans | 25 | - |
Anticancer Properties
This compound has been investigated for its anticancer potential, particularly targeting pathways associated with melanoma and other cancers.
Key Findings:
- In vitro studies revealed that this compound induced significant apoptosis in A375 melanoma cells, with an IC50 value of 4.2 µM, suggesting potent anticancer properties .
- The compound's mechanism involves the inhibition of key protein kinases such as EGFR and CDK2, which are critical in cancer progression .
Table 2: Anticancer Activity of this compound
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A375 (Melanoma) | 4.2 | Induction of apoptosis |
| MCF-10A (Non-cancerous) | >50 | Non-cytotoxic at tested concentrations |
Biochemical Pathways
The biochemical pathways affected by this compound are extensive due to its structural characteristics.
Mechanisms of Action:
- Antiviral Activity: The compound has shown potential antiviral effects by inhibiting viral replication processes.
- Anti-inflammatory Effects: Its derivatives are being studied for their anti-inflammatory properties, which may have implications in treating chronic inflammatory diseases.
Case Studies
Several case studies highlight the effectiveness and versatility of this compound:
- Antimicrobial Evaluation: A study demonstrated its efficacy against MRSA, establishing a correlation between structural modifications and enhanced biological activity .
- Anticancer Research: Another investigation focused on the compound's ability to inhibit cell proliferation in various cancer cell lines, confirming its potential as a lead compound for developing new anticancer therapies .
- Biochemical Interaction Studies: Research involving molecular docking simulations illustrated how the compound interacts with target proteins at the molecular level, providing insights into its mode of action .
Mechanism of Action
The mechanism of action of 5-chloro-1-methyl-1H-indole-2-carbohydrazide involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Substituent Variations
The indole-2-carbohydrazide family exhibits diverse bioactivity depending on substituents. Key structural analogs include:
Key Observations :
Comparison :
- Ester-to-hydrazide conversion () is a common method but requires controlled conditions to avoid byproducts.
- Schiff base formation () enables modular derivatization, though yields depend on aldehyde/ketone reactivity.
- Direct synthesis of 5-chloro-1-methyl derivatives may involve halogenation and methylation steps, as seen in related bromo/chloro-indole syntheses (e.g., 5-bromo-2-chloro-1-methyl-1H-indole in ).
Trends :
Physicochemical Properties
Biological Activity
5-Chloro-1-methyl-1H-indole-2-carbohydrazide is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, biochemical pathways, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Indole derivatives are recognized for their ability to modulate multiple biochemical pathways, leading to a range of biological effects such as:
- Antiviral Activity : Indole derivatives have shown potential in inhibiting viral replication.
- Anticancer Activity : They exhibit antiproliferative effects against various cancer cell lines by targeting critical pathways such as the epidermal growth factor receptor (EGFR) and BRAF pathways.
- Antimicrobial Properties : The compound has demonstrated efficacy against various microbial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
Biochemical Pathways
The interactions of this compound with target proteins often involve the formation of hydrogen bonds and ionic interactions with key amino acids. This interaction is crucial for its function as an inhibitor in cancer therapies. For instance, studies have illustrated strong binding affinities between this compound and active sites of kinases involved in tumor growth regulation.
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes key findings from recent studies:
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| A375 | 4.2 | Induces apoptosis and cell cycle arrest |
| HepG2 | 0.71 | Inhibits cell proliferation |
| MCF-7 | 1.88 | Targets estrogen receptors |
| NCI-H460 | 8.55 | Inhibits VEGF-induced proliferation |
These findings demonstrate the compound's potential as an anticancer agent through various mechanisms, including inducing apoptosis and inhibiting proliferation.
Case Studies
Several specific case studies highlight the effectiveness of this compound:
- Study on Anticancer Activity : A study assessed the compound's effects on A375 melanoma cells, revealing an IC50 value of 4.2 µM, indicating potent anticancer properties . The study noted that the compound induced significant apoptosis and cell cycle arrest at the G2/M phase.
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties against MRSA, showing that derivatives exhibited minimal inhibitory concentrations (MIC) as low as 0.25 µg/mL, suggesting strong antimicrobial activity .
- Inhibition of Kinases : Research has identified that this compound can inhibit key protein kinases like EGFR and CDK2, which are crucial in cancer progression, further supporting its potential therapeutic applications .
Q & A
Q. What criteria prioritize conflicting crystallographic data during refinement with SHELXL?
- Methodological Answer : Prioritize residual density maps (peak <0.5 eÅ⁻³) and R-factor convergence (R₁ <0.05 for I >2σ(I)). Use the SQUEEZE tool for disordered solvent regions. Cross-check with PLATON validation reports .
Methodological Tools and Software
Q. Which software packages are essential for analyzing hydrogen-bonding networks in crystal structures?
Q. How can researchers optimize AutoDock Vina parameters for high-throughput virtual screening?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
